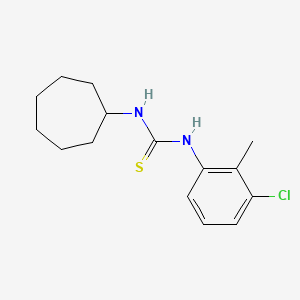
1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone, also known as FQ, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects. The purpose of
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone is not fully understood, but it is believed to involve multiple pathways. 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has been shown to modulate the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has also been shown to interact with various receptors, including the estrogen receptor and the cannabinoid receptor.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone can reduce tumor growth, decrease inflammation, and protect against oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone is its diverse biological activities, which make it a promising candidate for drug development. 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone is also relatively easy to synthesize and can be obtained in high yield and purity. However, 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses. These limitations can be overcome by using appropriate solvents and optimizing the dose and duration of exposure.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone. One direction is the development of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of the molecular mechanisms underlying the biological activities of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone, which could lead to the identification of new targets for drug development. Additionally, the optimization of the synthesis method and the evaluation of the pharmacokinetics and pharmacodynamics of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone could further enhance its potential therapeutic value.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone involves the reaction of 4-fluorobenzaldehyde with 2-quinolinethiol in the presence of a base catalyst, followed by subsequent oxidation with hydrogen peroxide. This method has been optimized for high yield and purity, and 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone can be obtained in a few steps with relatively low cost.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has also been investigated for its anti-inflammatory effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 1-(4-fluorophenyl)-2-(2-quinolinylthio)ethanone has been shown to protect against oxidative stress and neuroinflammation, which are key pathological features of these diseases.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS/c18-14-8-5-13(6-9-14)16(20)11-21-17-10-7-12-3-1-2-4-15(12)19-17/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEKBFFKNNKEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)


![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)
![N-(5-chloro-2-pyridinyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5766663.png)
![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)

![4'-({[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5766688.png)
![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
![5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5766707.png)
![N-(2,3-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)